7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCZCSIDBFGLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.
Introduction of the 4-Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazole ring with a suitable alkylating agent, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or other reducible functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves the reaction of specific precursors under controlled conditions. The compound typically exhibits a stable crystalline form, which is crucial for its characterization and subsequent applications in research.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that related thiazole derivatives showed promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound has also been a focal point of research. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MCF7 cells). The mechanism of action is thought to involve interference with cellular pathways critical for cancer cell survival and proliferation .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is useful to compare its properties with those of structurally similar compounds. Below is a summary table highlighting key features:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthesis Yield (%) |
|---|---|---|---|
| 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro... Bromide | Moderate | High | 82 |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | High | Moderate | 75 |
| 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)... | High | High | 85 |
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Hydroxy-Substituted Analog () : The addition of a hydroxy group at position 5 introduces hydrogen-bonding capability, which may enhance solubility or alter intermolecular interactions in crystal packing. The partially saturated core in this compound could also reduce planarity, affecting π-π stacking interactions .
This suggests that halogen size (Cl vs. F) has minimal impact on crystal packing in this scaffold .
The hydrobromide salt form in the ester derivative may improve crystallinity compared to the neutral aldehyde analog .
Crystallographic Insights
- The use of SHELXL software () for crystal structure refinement is critical for comparing isostructural compounds.
Biological Activity
7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide (CAS Number: 1039432-91-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₄BrFN₂S
- Molecular Weight : 377.3 g/mol
- Structure : The compound features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl and a phenyl group, which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- GABA-A Receptor Modulation :
- Inhibition of Carbonic Anhydrase :
- Antiproliferative Activity :
Biological Evaluation
A series of studies have evaluated the biological activity of this compound and related derivatives:
In Vitro Studies
- GABA-A Receptor Activity :
- Carbonic Anhydrase Inhibition :
- Antiproliferative Effects :
Case Study 1: GABA-A Receptor Modulation
In a study involving a series of benzimidazole derivatives, modifications led to enhanced interaction with the GABA-A receptor. The introduction of fluorine atoms was noted to improve metabolic stability and receptor affinity, suggesting a similar potential for this compound.
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Q & A
Q. What are the optimized synthetic routes for 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide?
Methodological Answer: The compound can be synthesized via a multi-step route:
Ring closure : Reflux 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol to yield ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide .
Hydrazide formation : React the intermediate with hydrazine hydrate in ethanol under reflux to form 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide .
Thiocarbamoylation : Treat the hydrazide with substituted isothiocyanates in ethanol under reflux for 3 hours, followed by purification via recrystallization or hot ethanol washing .
Q. Key Parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- FT-IR : Confirm functional groups (e.g., ν(C=O) at ~1679 cm⁻¹, ν(C=N) at ~1554 cm⁻¹) .
- NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and imidazo-thiazole protons (δ 4.1–5.3 ppm, dihydro protons) .
- Elemental Analysis : Verify C, H, N, S, and Br content (deviation <0.4% from theoretical values) .
- HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What solvent systems are optimal for purification via recrystallization?
Methodological Answer: Ethanol is preferred due to its moderate polarity and solubility profile:
- Hot ethanol : Dissolves impurities while the target compound precipitates upon cooling .
- Mixed solvents : Ethanol/ethyl acetate (1:1) can improve crystal quality for X-ray diffraction studies .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for this compound?
Methodological Answer: Use SHELXL with the following protocols:
Twin refinement : If twinning is detected (common in imidazo-thiazole derivatives), apply the TWIN/BASF commands .
Displacement parameters : Anisotropic refinement for non-hydrogen atoms; isotropic for H-atoms constrained using HFIX .
Validation : Check R-factor convergence (R1 < 0.05 for high-resolution data) and ADDSYM/PLATON for missed symmetry .
Q. How to investigate structure-activity relationships (SAR) for acetylcholinesterase inhibition?
Methodological Answer:
Derivatization : Synthesize analogs with substituents at the 3- and 5-positions (e.g., alkyl, aryl groups) .
In vitro assays : Measure IC₅₀ values using Ellman’s method (acetylthiocholine hydrolysis monitored at 412 nm) .
Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 1ACJ). Key residues: Trp286 (π-π stacking with fluorophenyl), Ser203 (hydrogen bonding) .
Q. SAR Insights :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding affinity by 2–3× compared to unsubstituted analogs .
Q. What strategies mitigate low yields during thiocarbamoylation reactions?
Methodological Answer:
- Catalyst optimization : Use a trace of acetic acid to protonate the hydrazide intermediate, accelerating nucleophilic attack .
- Temperature control : Maintain reflux at 80–85°C to avoid side reactions (e.g., hydrazide decomposition).
- Workup : Quench with ice-water to precipitate the product, minimizing solvent loss .
Q. How to analyze conflicting spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Q. What computational tools predict metabolic stability of this compound?
Methodological Answer:
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4/2D6 liability).
- MetaSite : Identify potential sites of glucuronidation or sulfation (e.g., imidazo-thiazole nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
